2H-Thiopyran-2-one, tetrahydro-

Description

Context within Saturated Sulfur Heterocyclic Chemistry

Saturated heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, form a vast and important class of organic molecules. youtube.comdoubtnut.com Among these, sulfur-containing heterocycles are of particular interest due to their presence in numerous natural products and pharmaceuticals. nih.gov 2H-Thiopyran-2-one, tetrahydro-, also known as δ-thiovalerolactone, fits into the sub-class of saturated sulfur heterocycles. These compounds are characterized by a ring structure containing a sulfur atom and only single bonds between the ring atoms. doubtnut.comyoutube.com The presence of the sulfur atom, as opposed to a more common oxygen or nitrogen heteroatom, imparts distinct chemical and physical properties to the molecule. youtube.com

Significance in Contemporary Organic Synthesis Research

The significance of 2H-Thiopyran-2-one, tetrahydro- in modern organic synthesis is multifaceted. It serves as a versatile intermediate for the synthesis of a variety of other compounds. For instance, its derivatives are explored in the development of new therapeutic agents. nih.gov The ring system can be opened or modified through various chemical reactions, providing access to linear sulfur-containing molecules or other heterocyclic systems. organic-chemistry.org Researchers are continually developing new synthetic methods, such as annulation reactions, to construct the tetrahydrothiopyranone core, sometimes using novel reagents like rongalite. acs.orgresearchgate.net Furthermore, the study of such heterocycles contributes to a deeper understanding of reaction mechanisms and the influence of heteroatoms on molecular conformation and reactivity. ethernet.edu.et

Core Structural Features and Nomenclature of the Tetrahydrothiopyranone System

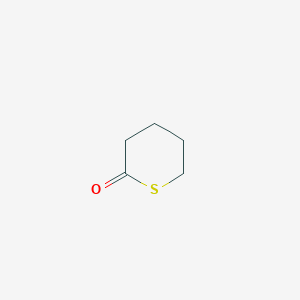

The systematic name for this compound is thian-2-one , according to IUPAC nomenclature. uni.lu The name "2H-Thiopyran-2-one, tetrahydro-" indicates a six-membered ring with a sulfur atom (thia), a ketone group at position 2 (=one), and a fully saturated (tetrahydro) ring system. uni.luwikipedia.org The "2H" specifies the position of the indicated hydrogen in the unsaturated parent compound, thiopyran. wikipedia.org The core structure consists of a six-membered ring containing five carbon atoms and one sulfur atom. One of the carbon atoms adjacent to the sulfur atom is part of a carbonyl group (C=O).

| Property | Value |

| Molecular Formula | C5H8OS |

| Molecular Weight | 116.18 g/mol nih.gov |

| IUPAC Name | thian-2-one uni.lu |

| CAS Registry Number | 72037-37-7 nih.gov |

Interactive Data Table: Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 0.2 nih.gov |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 116.02958605 Da nih.gov |

| Monoisotopic Mass | 116.02958605 Da nih.gov |

| Topological Polar Surface Area | 41.3 Ų nih.gov |

| Heavy Atom Count | 7 |

Note: The data in this table is based on computed predictions. uni.lunih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thian-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c6-5-3-1-2-4-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFCKUISNHPWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449477 | |

| Record name | tetrahydrothiopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-42-5 | |

| Record name | tetrahydrothiopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydro-2H-thiopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2h Thiopyran 2 One, Tetrahydro and Its Derivatives

De Novo Synthetic Approaches to the Tetrahydrothiopyranone Ring

The de novo synthesis of the tetrahydrothiopyranone core involves the assembly of the six-membered sulfur-containing ring from non-cyclic starting materials. These methods offer the flexibility to introduce substituents at various positions on the ring.

Annulation and Cyclization Strategies for Tetrahydro-2H-thiopyran-1,1-dioxides

A notable strategy for the construction of the tetrahydrothiopyran (B43164) ring system is through annulation reactions that lead to the formation of tetrahydro-2H-thiopyran-1,1-dioxides. These sulfones are stable intermediates that can, in principle, be reduced to the corresponding tetrahydrothiopyran, which could then be oxidized at the alpha position to the sulfur to yield the target 2-oxo derivative.

An innovative [1+1+1+1+1+1] annulation process has been developed for the synthesis of substituted tetrahydro-2H-thiopyran-1,1-dioxides. researchgate.netorgsyn.org This method utilizes rongalite as a unique tethered C-S synthon, which serves as both a source of the sulfone group and triple C1 units. The reaction proceeds by the annulation of sulfoxonium ylides. researchgate.netorgsyn.org

Table 1: [1+1+1+1+1+1] Annulation for Tetrahydro-2H-thiopyran-1,1-dioxides

| Starting Material (Sulfoxonium Ylide) | Product (Tetrahydro-2H-thiopyran-1,1-dioxide) | Yield (%) |

|---|---|---|

| 2-Phenyl-2-oxoethyl(dimethyl)sulfonium ylide | 3-Phenyl-tetrahydro-2H-thiopyran-1,1-dioxide | 85 |

| 2-(4-Methoxyphenyl)-2-oxoethyl(dimethyl)sulfonium ylide | 3-(4-Methoxyphenyl)-tetrahydro-2H-thiopyran-1,1-dioxide | 82 |

Data compiled from studies on the [1+1+1+1+1+1] annulation reaction. researchgate.netorgsyn.org

While this method directly yields the sulfone, further transformations would be necessary to obtain 2H-Thiopyran-2-one, tetrahydro-. This would involve a reduction of the sulfone to the sulfide (B99878), followed by a selective oxidation at the C2 position.

Synthesis from Acyclic Sulfur-Containing Precursors

The construction of the tetrahydrothiopyranone ring can also be achieved by the cyclization of acyclic precursors that already contain the sulfur atom and the necessary carbon framework. A common strategy involves the intramolecular cyclization of a bifunctional molecule containing a thiol and a carboxylic acid derivative. For instance, 5-mercaptopentanoic acid or its derivatives could, in principle, undergo intramolecular cyclization to form the target thiolactone.

While direct synthesis of the 2-oxo isomer from acyclic precursors is not extensively documented in readily available literature, a related synthesis of the isomeric tetrahydro-4H-thiopyran-4-one has been reported. This method involves the Dieckmann condensation of dimethyl 3,3′-thiobispropanoate, followed by decarboxylation of the resulting β-keto ester. This demonstrates the feasibility of forming the thiopyranone ring from an acyclic sulfur-containing dicarboxylic acid ester.

Multi-Component Reactions for Ring Construction

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex heterocyclic systems in a single step. While specific MCRs for the direct synthesis of unsubstituted 2H-Thiopyran-2-one, tetrahydro- are not prominently reported, MCRs are known to produce various functionalized thiopyran derivatives. For example, three-component reactions involving dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, an amine, and an aldehyde have been used to construct fused thiopyran systems.

Transformations of Related Heterocyclic Precursors to Thiopyranone Systems

An alternative to de novo synthesis is the transformation of pre-existing heterocyclic rings into the desired thiopyranone system. This approach can be particularly useful when the starting heterocycle is readily available.

Ring Transformations of 2H-Pyran-2-ones and Fused Pyran-2-ones into Sulfur-Containing Heterocycles

The 2H-pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic structures. researchgate.net The use of sulfur-based nucleophiles in reactions with 2H-pyran-2-ones or their saturated analogs, δ-valerolactones, presents a potential route to the tetrahydrothiopyranone ring.

A plausible method involves the thionation of δ-valerolactone using a thionating agent such as Lawesson's reagent. Lawesson's reagent is known to convert lactones into the corresponding thiolactones. The resulting 2H-thiopyran-2-thione, tetrahydro- could then potentially be hydrolyzed to the target 2H-Thiopyran-2-one, tetrahydro-.

Table 2: Potential Ring Transformation of δ-Valerolactone

| Starting Material | Reagent | Intermediate | Final Product (Proposed) |

|---|

This table outlines a proposed synthetic route based on the known reactivity of Lawesson's reagent.

Advanced Synthetic Protocols for Functionalized 2H-Thiopyran-2-one, Tetrahydro-

The synthesis of functionalized derivatives of 2H-Thiopyran-2-one, tetrahydro- allows for the exploration of structure-activity relationships in various applications. Advanced synthetic protocols can be employed to introduce functional groups at specific positions on the thiopyranone ring.

One potential strategy for the synthesis of C2-functionalized tetrahydrothiopyranones is the Pummerer reaction. This reaction involves the rearrangement of a sulfoxide (B87167) with an electron-withdrawing group on the α-carbon. In this context, tetrahydro-2H-thiopyran-1-oxide could be subjected to Pummerer conditions (e.g., using acetic anhydride) to introduce an acetoxy group at the C2 position. Subsequent hydrolysis of the resulting α-acetoxy sulfide would yield the corresponding 2-hydroxy-tetrahydro-2H-thiopyran, which exists in equilibrium with the desired 2H-Thiopyran-2-one, tetrahydro-.

Catalytic Strategies in Thiopyranone Synthesis

Catalytic methods offer efficient and selective routes to thiopyran and thiopyranone structures. Organocatalysis, in particular, has emerged as a powerful tool for the synthesis of these sulfur-containing heterocycles.

One notable strategy involves the use of L-proline as an enantioselective catalyst in multicomponent reactions (MCRs). The MCR of aromatic aldehydes, malononitrile, and various active methylene (B1212753) compounds in the presence of L-proline can produce thiopyrans stereospecifically and in good yields. nih.govmdpi.comresearchgate.net This approach highlights the ability of organocatalysts to facilitate the construction of complex molecules in a single step with high enantioselectivity. nih.govmdpi.comresearchgate.net

The hetero-Diels-Alder reaction, specifically the thio-Diels-Alder reaction, is a fundamental method for constructing the thiopyran ring. nih.govresearchgate.net This reaction can be facilitated by catalysts to enhance its efficiency and selectivity. For instance, Lewis acids like BF₃·OEt₂ are commonly used to activate the reaction partners by lowering the energy gap between their frontier orbitals. nih.gov More advanced catalytic systems, such as those involving copper(II)-bis(oxazoline) complexes, have been employed in asymmetric thio-Diels-Alder reactions to achieve high diastereomeric excess. nih.gov In some cases, the thionation of aldehydes to form thioaldehydes in situ can be achieved using catalyst systems like cobalt salts in ionic liquids or silylated catalysts, which are then trapped by a diene to form dihydrothiopyran derivatives. nih.gov

Furthermore, aminocatalysis has been utilized in diversity-oriented synthesis strategies to construct complex thiopyran-piperidone fused rings. nih.gov This involves a trienamine catalysis approach that proceeds through a thia-Diels-Alder/nucleophilic ring-closing sequence with dithioamides acting as activated heterodienophiles. nih.gov This method allows for the creation of intricate polycyclic structures in a one-pot process. nih.gov Another innovative approach is the unprecedented [1+1+1+1+1+1] annulation for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides, where rongalite serves as a tethered C-S synthon. researchgate.netnih.gov

Stereoselective and Enantioselective Approaches to Analogous Tetrahydropyranone Systems

While direct stereoselective catalytic methods for tetrahydrothiopyranone are still developing, a wealth of strategies exists for the analogous tetrahydropyranone systems, which provide valuable insights. Organocatalysis is a dominant approach in this area. researchgate.net

Domino reactions, also known as cascade reactions, are particularly effective for the stereocontrolled synthesis of highly functionalized tetrahydropyranones. These reactions often proceed through a Michael-hemiacetalization sequence. For instance, the reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds, catalyzed by an organocatalyst, can yield polyfunctionalized dihydropyran and tetrahydropyran (B127337) derivatives with good to excellent diastereoselectivities and enantioselectivities. mdpi.com

Various types of organocatalysts have been successfully employed. Secondary amines, often derived from proline, can catalyze domino reactions between α,β-unsaturated aldehydes and compounds containing a mercapto group, leading to the formation of tetrahydrothiophenes and, by analogy, could be applied to tetrahydrothiopyranones. researchgate.net Bifunctional organocatalysts, which possess both a hydrogen-bond donor and a Lewis basic site, are also highly effective. These catalysts can activate both the nucleophile and the electrophile, leading to high levels of stereocontrol in reactions such as the Michael addition of dicarbonyl compounds to nitro-olefins, followed by cyclization.

Tandem reactions that combine different catalytic processes are also powerful. For example, a tandem Knoevenagel condensation/intramolecular Michael addition sequence can produce highly substituted tetrahydropyran-4-ones as single diastereomers. researchgate.net Similarly, aldol (B89426) reactions of β-ketoesters with aldehydes can be followed by a tandem Knoevenagel condensation and an intramolecular Michael addition to achieve the same outcome. researchgate.net

The table below summarizes some of the key stereoselective approaches for the synthesis of tetrahydropyranone systems.

| Reaction Type | Catalyst/Reagent | Key Features |

| Domino Michael–Hemiacetalization | Organocatalyst (e.g., thiourea-based) | High diastereo- and enantioselectivity |

| Tandem Knoevenagel–Michael Reaction | Iodotrimethylsilane | Diastereoselective synthesis |

| Aldol-Tandem Knoevenagel-Michael | Base or Acid Catalyst | Forms single diastereomers |

| Scandium(III) Triflate Catalyzed Reaction | Sc(OTf)₃ | Stereoselective synthesis from dioxinones |

Preparation of Specific Thiopyran-Containing Building Blocks and Reagents

The synthesis of complex thiopyran-containing molecules often relies on the availability of versatile building blocks. A key precursor is tetrahydro-4H-thiopyran-4-one. An efficient preparation of this compound involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide (B1231860) in THF, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing aqueous sulfuric acid. researchgate.net This building block can be further functionalized, for example, by converting it to its trimethylsilyl (B98337) enol ether, which is a useful reagent for further synthetic transformations. researchgate.net

The thio-Diels-Alder reaction is a primary method for constructing the thiopyran ring and its derivatives, which serve as building blocks. nih.govresearchgate.net This cycloaddition reaction typically involves a thiocarbonyl compound (the dienophile) and a conjugated diene. nih.govresearchgate.net Various thiocarbonyl compounds can be used, including thioaldehydes, thioketones, and dithioesters. nih.gov Due to the high reactivity and often low stability of simple thioaldehydes, they are frequently generated in situ. nih.gov

For instance, photochemically generated thioaldehydes can be reacted with 1,3-butadienes in a continuous flow process to yield 3,6-dihydro-2H-thiopyrans in high yields. nih.gov The use of chiral dithioesters in the presence of a chiral catalyst can lead to the asymmetric synthesis of thiopyran derivatives. nih.gov

Another important building block is dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, which can be used in one-pot multicomponent reactions to synthesize a variety of new thiopyran-based heterocyclic systems. researchgate.net The reactivity of 2H-thiopyrans in Diels-Alder reactions is influenced by the position of substituents, with 4,6-disubstituted 2H-thiopyrans being particularly reactive. researchgate.netorganic-chemistry.org These reactions often yield predominantly endo adducts, which can be further transformed, for example, by desulfurization. researchgate.netorganic-chemistry.org

Reactivity and Chemical Transformations of 2h Thiopyran 2 One, Tetrahydro Systems

Reactivity at the Carbonyl Center of the Thiolactone Ring

The carbonyl group within the thiolactone ring of tetrahydro-2H-thiopyran-2-one is a primary site for nucleophilic attack. This reactivity is analogous to that of lactones, though the sulfur atom influences the electronic properties of the carbonyl carbon. Reactions at this center are fundamental to the derivatization and ring-opening of the molecule.

Nucleophilic addition reactions are a hallmark of the carbonyl group. For instance, the reduction of the carbonyl group can be achieved using various reducing agents to yield the corresponding lactol, 2-hydroxytetrahydropyran. Similarly, Grignard reagents and organolithium compounds can add to the carbonyl carbon, leading to the formation of tertiary alcohols after subsequent workup.

The reactivity of the carbonyl center is also pivotal in polymerization processes. In the presence of suitable initiators, the carbonyl group can be attacked, initiating a ring-opening polymerization to form polythioesters. This process is of significant interest for the synthesis of biodegradable polymers.

Transformations Involving the Sulfur Atom (e.g., Oxidation to Sulfoxides and Sulfones)

The sulfur atom in the tetrahydro-2H-thiopyran-2-one ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations significantly alter the chemical and physical properties of the molecule, including its polarity and reactivity.

The oxidation of the sulfide (B99878) to a sulfoxide (B87167) can be accomplished using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone. The resulting tetrahydro-2H-thiopyran-2-one 1-oxide is a chiral molecule, and stereoselective oxidation methods can be employed to produce specific enantiomers.

Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents, such as potassium permanganate (B83412) or excess m-CPBA, yields the corresponding sulfone, tetrahydro-2H-thiopyran-2-one 1,1-dioxide. rsc.org An innovative [1+1+1+1+1+1] annulation process has been developed for the construction of tetrahydro-2H-thiopyran 1,1-dioxides, where rongalite serves as a unique tethered C-S synthon. researchgate.netacs.orgnih.gov This method highlights an unconventional approach to synthesizing these sulfone derivatives. researchgate.net Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has been identified as a versatile building block for creating new thiopyran-based heterocyclic systems through one-pot multi-component reactions. rsc.org

| Starting Material | Reagent(s) | Product | Reference(s) |

| Tetrahydro-2H-thiopyran-2-one | m-CPBA (1 equiv.) | Tetrahydro-2H-thiopyran-2-one 1-oxide | |

| Tetrahydro-2H-thiopyran-2-one | H₂O₂ | Tetrahydro-2H-thiopyran-2-one 1-oxide | |

| Tetrahydro-2H-thiopyran-2-one | KMnO₄ or m-CPBA (excess) | Tetrahydro-2H-thiopyran-2-one 1,1-dioxide | rsc.org |

| Sulfoxonium ylides | Rongalite | Tetrahydro-2H-thiopyran 1,1-dioxides | researchgate.netacs.orgnih.gov |

Ring-Opening Reactions and Subsequent Rearrangements

The thiolactone ring of tetrahydro-2H-thiopyran-2-one is susceptible to cleavage by various nucleophiles, leading to a diverse array of functionalized linear compounds. These ring-opening reactions are often the first step in more complex synthetic sequences.

Hydrolysis of the thiolactone, typically under basic or acidic conditions, results in the formation of the corresponding 5-mercapto-pentanoic acid. Similarly, aminolysis with primary or secondary amines yields the corresponding amides. Alcoholysis, in the presence of an acid or base catalyst, produces the corresponding esters. These reactions underscore the ester-like nature of the thiolactone functionality.

The ring-opening polymerization of thiolactones, including derivatives of tetrahydro-2H-thiopyran-2-one, provides access to polythioesters. rsc.orgnih.govacs.orguri.edu This process can be initiated by various catalysts and allows for the synthesis of polymers with tailored properties. rsc.orgnih.govuri.edu For instance, the ring-opening polymerization of β-thiobutyrolactone, a four-membered thiolactone, can be mediated by phosphazene bases. rsc.org The reactivity in this system increases with the basicity and steric hindrance of the phosphazene. rsc.org

Nucleophilic and Electrophilic Reactivity Profiles of the Tetrahydrothiopyranone Core

The tetrahydrothiopyranone core exhibits both nucleophilic and electrophilic character at different positions, allowing for a range of chemical transformations. The α-protons adjacent to the carbonyl group can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various alkylation and acylation reactions, enabling the introduction of substituents at the C3 position.

Conversely, the ring contains electrophilic centers, primarily the carbonyl carbon (C2) and, to a lesser extent, the carbon atom adjacent to the sulfur (C6). Nucleophiles can attack these sites, leading to addition or substitution reactions. The presence of the sulfur atom, with its ability to stabilize adjacent carbocations, can also influence the reactivity profile of the ring.

Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder Reactions of Related Thiopyran-2-ones)

While tetrahydro-2H-thiopyran-2-one itself is not a diene, related unsaturated 2H-thiopyran-2-one systems participate in cycloaddition reactions, notably the inverse electron demand Diels-Alder (IEDDA) reaction. rsc.orgnsf.govacs.org These reactions are of significant interest in bioorthogonal chemistry and for the synthesis of complex molecules.

Theoretical studies have shown that 2H-thiopyran-2-one reacts significantly faster with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN) compared to its oxygen-containing analog, 2H-pyran-2-one. rsc.org This enhanced reactivity is attributed to a lower distortion energy for the thiopyranone system. rsc.org The IEDDA reaction between 2H-thiopyran-2-ones and strained alkynes has been explored as a "click-and-release" strategy for the delivery of carbonyl sulfide (COS), which can be converted to hydrogen sulfide (H₂S) in biological systems. nsf.govacs.org

The Diels-Alder reactivity of 2H-thiopyrans bearing electron-donating substituents has also been investigated. cdnsciencepub.comelsevierpure.comcdnsciencepub.comresearchgate.net The reactivity is influenced by the position of the substituents, with 4,6-disubstituted thiopyrans being the most reactive. cdnsciencepub.comcdnsciencepub.comresearchgate.net These reactions typically yield predominantly endo adducts with reactive dienophiles. cdnsciencepub.comelsevierpure.comcdnsciencepub.comresearchgate.net

| 2H-Thiopyran Substituent Pattern | Relative Reactivity | Predominant Adduct | Reference(s) |

| 4,6-disubstituted | Highest | endo | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| 5-substituted | High | endo | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| 4-substituted | Moderate | endo | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| 3,5-disubstituted | Moderate | endo | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| 3-substituted | Lowest | endo | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Investigation of Radical Reactions and Polymerization Pathways for Related Lactones and Thiolactones

The study of radical reactions involving thiolactones and related lactones has opened up new avenues for polymerization and functionalization. Thiyl radicals, which can be generated from thiols, are key intermediates in these processes. nih.govwikipedia.org They are known to react efficiently with unsaturated bonds through thiol-ene and thiol-yne reactions. nih.govacsgcipr.org

The ring-opening polymerization (ROP) of thiolactones can be initiated through radical pathways, providing an alternative to the more common anionic or cationic ROP methods. Research into the radical ROP of various lactones and thiolactones is ongoing, with a focus on controlling the polymerization to produce well-defined polymers. The use of reversible addition-fragmentation chain transfer (RAFT) polymerization has been explored for the synthesis of well-defined polymers from thiolactone acrylamide. mst.edu

Furthermore, the study of radical cyclization reactions involving thiols and unsaturated systems provides insights into the formation of cyclic thioethers. nih.gov These reactions often proceed through a cascade mechanism, where the initial addition of a thiyl radical to an unsaturated bond is followed by an intramolecular cyclization of the resulting carbon-centered radical. nih.gov

Mechanistic Investigations in 2h Thiopyran 2 One, Tetrahydro Chemistry

Elucidation of Reaction Pathways for Synthetic Methodologies (e.g., Annulation Mechanism with Rongalite)

The synthesis of the tetrahydro-2H-thiopyran-2-one core often involves annulation strategies, with Rongalite (sodium hydroxymethanesulfinate) emerging as a key reagent. Rongalite is valued as an inexpensive, industrially available, and environmentally benign source of a sulfur nucleophile. clockss.orgacs.org The mechanistic pathway for the formation of the thiopyranone ring using Rongalite is complex and can involve multiple steps.

One of the proposed mechanisms involves the generation of a sulfur nucleophile from Rongalite. Under basic conditions, Rongalite can decompose to generate the sulfoxylate (B1233899) dianion (SO₂²⁻) or the hydroxymethanesulfinate anion (HOCH₂SO₂⁻). acs.orgscientificupdate.com These species can then participate in a Michael-type addition to an appropriate α,β-unsaturated carbonyl compound, such as an acrylate (B77674) derivative. scientificupdate.com

A plausible mechanistic sequence for the formation of tetrahydro-2H-thiopyran-2-one from an α,β-unsaturated ester using Rongalite is as follows:

Generation of the Sulfur Nucleophile: In the presence of a base, Rongalite generates a reactive sulfur species.

Thia-Michael Addition: The sulfur nucleophile attacks the β-carbon of the α,β-unsaturated ester, forming a sulfur-containing enolate intermediate.

Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.

Ring Closure and Elimination: This attack leads to the formation of a cyclic intermediate which, upon elimination of the alkoxy group from the ester, yields the desired tetrahydro-2H-thiopyran-2-one ring.

More intricate is a recently developed [1+1+1+1+1+1] annulation process for constructing tetrahydro-2H-thiopyran 1,1-dioxides, where Rongalite unconventionally acts as a tethered C-S synthon. nih.govresearchgate.netacs.org In this reaction, Rongalite serves as a source of both a sulfone group and multiple carbon atoms, highlighting its versatile reactivity. nih.govresearchgate.net Mechanistic studies suggest the involvement of two distinct carbon-increasing models where Rongalite functions as C1 units. researchgate.netacs.org

Table 1: Key Mechanistic Steps in Rongalite-Mediated Synthesis

| Step | Description | Reactive Species Involved |

| 1 | Activation of Rongalite | Rongalite, Base |

| 2 | Nucleophilic Attack | Sulfoxylate dianion (SO₂²⁻) or hydroxymethanesulfinate anion (HOCH₂SO₂⁻), α,β-Unsaturated ester |

| 3 | Cyclization | Enolate intermediate |

| 4 | Product Formation | Elimination of leaving group (e.g., alkoxide) |

Mechanistic Studies of Ring Transformation Reactions and Substituent Effects

The 2H-thiopyran-2-one ring system, analogous to its oxygen counterpart 2H-pyran-2-one, is susceptible to a variety of ring transformation reactions, particularly when subjected to nucleophilic attack. clockss.orgdntb.gov.ua The electrophilic centers at positions C-2, C-4, and C-6 make the ring vulnerable to nucleophiles, often leading to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic structures. clockss.org

The reactivity of the thiopyranone ring is significantly influenced by the nature and position of substituents. Electron-withdrawing groups on the ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity towards nucleophiles.

Ring transformation reactions often proceed through an initial nucleophilic attack, leading to the opening of the lactone ring. The resulting open-chain intermediate can then undergo various cyclization pathways depending on the nature of the nucleophile and the reaction conditions. For instance, reactions with nitrogen nucleophiles like ammonia, amines, or hydrazines can lead to the formation of nitrogen-containing heterocycles such as pyridines or pyridazines. clockss.orgresearchgate.net

Table 2: Influence of Substituents on Ring Transformation Reactions

| Substituent Type at C-3/C-5 | Effect on Reactivity | Common Outcome of Nucleophilic Attack |

| Electron-withdrawing (e.g., -CN, -CO₂R) | Increased susceptibility to nucleophilic attack | Ring-opening followed by rearrangement to form new heterocycles |

| Electron-donating (e.g., -NH₂, -OR) | Decreased susceptibility to nucleophilic attack | Reaction may require harsher conditions or may not proceed |

Characterization of Reactive Intermediates and Transition States in Thiopyranone Transformations

The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as reactive intermediates and transition states. In the chemistry of tetrahydro-2H-thiopyran-2-one, these species are often short-lived and present in low concentrations, making their direct observation challenging. However, their existence and structure can be inferred through a combination of experimental techniques and computational studies.

In the Rongalite-mediated synthesis, key reactive intermediates include the initially formed sulfur nucleophiles (hydroxymethanesulfinate or sulfoxylate anions) and the subsequent enolate formed after the Michael addition. acs.orgscientificupdate.com The structure and reactivity of these intermediates dictate the course of the reaction.

During ring transformation reactions, open-chain intermediates are crucial. For example, the reaction of a 2H-pyran-2-one with a nucleophile proceeds via an open-ring intermediate which can then cyclize in different ways. clockss.org By analogy, similar open-chain thio-intermediates are expected in the reactions of tetrahydro-2H-thiopyran-2-one.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for studying the energetics of reaction pathways and the structures of transition states. rsc.orgwhiterose.ac.uk For instance, DFT studies on the cycloaddition reactions of 2H-(thio)pyran-2-(thi)ones have shed light on their reactivity. rsc.org Similarly, computational investigations into the formation of tetrahydropyrans have detailed the boat-like and chair-like transition states that determine the stereochemical outcome of the cyclization, a concept that can be extended to the thiopyran system. whiterose.ac.uk These studies can reveal subtle stereoelectronic effects and non-covalent interactions that stabilize certain transition states over others, thereby controlling the reaction's selectivity.

Table 3: Common Reactive Intermediates and Transition States in Thiopyranone Chemistry

| Type | Example | Role in Reaction | Method of Characterization/Study |

| Reactive Intermediate | Enolate | Nucleophile in intramolecular cyclization | Indirectly via product analysis, trapping experiments |

| Reactive Intermediate | Open-chain thio-carboxylate | Precursor to rearranged products | Spectroscopic studies (if stable enough), trapping |

| Transition State | Chair-like/Boat-like conformer | Determines stereoselectivity of cyclization | Computational modeling (e.g., DFT) |

Computational and Theoretical Chemistry Approaches to 2h Thiopyran 2 One, Tetrahydro

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like tetrahydro-2H-thiopyran-2-one. DFT calculations allow for the determination of optimized geometries and the energies of different conformers. For the related tetrahydro-2H-thiopyran, the chair conformer is found to be significantly more stable than twist conformers. researchgate.net Specifically, the chair conformer of tetrahydro-2H-thiopyran was calculated to be 5.27 kcal/mol more stable than the 1,4-twist conformer. researchgate.net

DFT methods, including hybrid functionals like B3LYP, B3P86, and B3PW91, have been used to calculate the energies of various conformers of related heterocyclic systems such as tetrahydro-2H-pyran. acs.org These calculations provide insights into the relative stabilities of chair, boat, and twist conformations. For instance, in tetrahydro-2H-pyran, the energy difference between the chair and the 2,5-twist conformer is calculated to be in the range of 5.84 to 6.82 kcal/mol depending on the DFT functional used. acs.org Such studies on analogous molecules provide a framework for understanding the conformational preferences of tetrahydro-2H-thiopyran-2-one.

Furthermore, DFT calculations have been instrumental in studying the reactivity of pyran-2-one derivatives in reactions like the inverse electron demand Diels-Alder (IEDDA) reaction. rsc.orgresearchgate.net These studies often employ functionals like M06-2X with basis sets such as 6-311+G(d,p) to model reaction pathways and determine activation energies. researchgate.net Similar computational strategies can be applied to elucidate the electronic factors governing the reactivity of tetrahydro-2H-thiopyran-2-one.

Quantum Chemical Topology Methods (e.g., Quantum Theory of Atoms In Molecules (QTAIM), Charge Density Analysis)

Quantum Chemical Topology methods offer a detailed analysis of the electron density distribution within a molecule, providing insights into chemical bonding and non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent method in this category. amercrystalassn.orgarxiv.orgwiley-vch.de QTAIM partitions the molecular space into atomic basins, allowing for the characterization of atoms in molecules and the bonds connecting them. arxiv.orgwiley-vch.de

The analysis of bond critical points (BCPs) in the electron density is a key feature of QTAIM. iucr.org The properties at these points, such as the electron density and its Laplacian, provide information about the nature and strength of chemical bonds. iucr.org For instance, in a study of a related thiazole (B1198619) derivative containing a tetrahydro-2H-pyran moiety, QTAIM was used to characterize the N-O bond. iucr.orgnih.gov The analysis of BCP Hessian eigenvalues showed qualitative agreement between multipole model experimental results and DFT calculations. iucr.orgnih.gov

Charge density analysis, often performed in conjunction with QTAIM, involves the study of deformation densities and Laplacian maps. iucr.org These tools help to visualize the redistribution of electron density upon bond formation and identify regions of charge concentration and depletion. iucr.org Such analyses are crucial for understanding the electronic effects that govern molecular properties and reactivity. High-throughput computation of QTAIM features is also becoming a valuable tool for developing machine learning models to predict molecular and reaction properties. rsc.orgchemrxiv.org

Theoretical Prediction and Interpretation of Reactivity and Selectivity (e.g., Distortion Energy Analysis)

Computational methods are increasingly used to predict and interpret the reactivity and selectivity of chemical reactions. Distortion/interaction analysis, also known as the activation strain model, is a powerful technique for understanding reaction barriers. nih.gov This model partitions the activation energy into two components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing interaction between the distorted reactants. nih.gov

This approach has been successfully applied to understand the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions. rsc.org For example, DFT calculations have shown that the lower distortion energy of one reactant compared to another can explain its significantly faster reaction rate. rsc.org By analyzing the distortion energies, researchers can gain insights into how the structural features of reactants influence their reactivity.

The prediction of reactivity can also be informed by analyzing frontier molecular orbitals (FMOs). However, studies on related systems like tetrazines have shown that factors other than FMO interactions, such as distortion of the reactant molecule due to intramolecular repulsive interactions, can play a crucial role in accelerating reactions. nih.gov This highlights the importance of comprehensive computational analyses that go beyond simple FMO theory.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Related Systems

For instance, MD simulations have been used to investigate the intermolecular interactions of 1,1,1,2-tetrafluoroethane (B8821072) in the liquid phase. nih.gov These simulations can identify and classify different types of interactions, such as induced-dipole interactions, and determine their prevalence and geometric arrangements. nih.gov Similarly, MD simulations of pyrene (B120774) in a lipid bilayer have provided detailed information about its location, alignment, and mobility within the membrane. nih.gov

In the context of related pyran-2-one derivatives, MD simulations have been employed to understand their behavior in solution. semanticscholar.org These simulations, often run for nanoseconds, can provide insights into solvation effects and the conformational dynamics of the molecule in a solvent. semanticscholar.org The parameters for these simulations typically include a defined temperature, pressure, and a model for the solvent. semanticscholar.org Such computational studies on analogous systems lay the groundwork for future MD simulations focused on the intermolecular interactions of tetrahydro-2H-thiopyran-2-one.

Advanced Applications in Organic Synthesis and Materials Science

2H-Thiopyran-2-one, Tetrahydro- as a Building Block in Complex Molecular Synthesis

Tetrahydro-2H-thiopyran-2-one, a sulfur-containing lactone analog, serves as a versatile building block in the synthesis of more complex molecules. Its structural framework, featuring a six-membered ring with a sulfur heteroatom and a carbonyl group, offers multiple reactive sites for chemical modification. This allows for the introduction of various functional groups and the extension of the carbon skeleton, making it a valuable starting material for the construction of intricate molecular architectures. The sulfur atom, in particular, imparts unique reactivity compared to its oxygen analog, δ-valerolactone, influencing the stereochemical outcomes of reactions and enabling specific transformations that are not as readily achievable with conventional lactones.

The utility of this scaffold is evident in its application for creating substituted tetrahydropyran (B127337) rings, which are core structures in numerous natural products with significant biological activity. While direct examples of complex natural product synthesis starting from tetrahydro-2H-thiopyran-2-one are not extensively documented, the principles of its reactivity can be inferred from related systems. For instance, the strategic functionalization of the tetrahydropyran ring is a key step in the synthesis of various bioactive compounds. The presence of the sulfur atom in tetrahydro-2H-thiopyran-2-one provides a handle for unique synthetic manipulations, such as selective oxidation to the corresponding sulfoxide (B87167) or sulfone, which can further direct subsequent reactions.

Utility in the Construction of Diverse Heterocyclic Scaffolds through Ring Annulations and Transformations

The tetrahydro-2H-thiopyran-2-one core is not only a building block but also a template for the construction of a diverse array of heterocyclic systems through ring annulation and transformation reactions. These reactions often involve the opening of the thiopyranone ring followed by rearrangement and cyclization to form new carbocyclic or heterocyclic structures.

One notable example is the construction of tetrahydro-2H-thiopyran 1,1-dioxides through an unprecedented [1+1+1+1+1+1] annulation process. nih.govacs.orgresearchgate.net This method highlights the capability of forming the saturated thiopyran ring system from acyclic precursors. While this specific example builds the ring rather than using pre-formed tetrahydro-2H-thiopyran-2-one, it underscores the accessibility of this heterocyclic core.

Drawing parallels from the well-studied chemistry of 2H-pyran-2-ones, the sulfur analog can be expected to undergo similar ring transformations. clockss.org Nucleophilic attack at the electrophilic centers of the ring (C2, C4, and C6) can lead to ring-opening. The resulting intermediates can then be trapped by various reagents to yield a variety of new heterocyclic systems. For example, reactions with nitrogen nucleophiles like ammonia, amines, and hydrazines could potentially lead to the formation of piperidines, pyridines, and other nitrogen-containing heterocycles, analogous to the transformations observed with pyran-2-ones. researchgate.net

The table below summarizes some potential ring transformation reactions of tetrahydro-2H-thiopyran-2-one based on analogous reactions of pyran-2-ones.

| Reagent | Potential Product |

| Ammonia | Substituted Piperidines |

| Primary Amines | N-Substituted Piperidines |

| Hydrazine | Pyrazolidine derivatives |

| Hydroxylamine | Oxazinane derivatives |

Precursors for the Synthesis of Novel Sulfur-Containing Cyclic and Acyclic Compounds

Tetrahydro-2H-thiopyran-2-one is a valuable precursor for a variety of other sulfur-containing molecules. The reactivity of the thioether and lactone functionalities allows for a range of chemical modifications.

One of the key transformations is the oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone derivatives. nih.gov These oxidized forms exhibit altered reactivity and are themselves useful intermediates in organic synthesis. For instance, 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides have been synthesized and studied for their chemical properties. nih.gov

Furthermore, the ring can be opened to generate linear sulfur-containing compounds. For example, hydrolysis of the lactone would yield a 5-mercapto-pentanoic acid. This open-chain compound, with its distinct functional groups at each end, can be used in further synthetic steps to create a variety of acyclic and macrocyclic structures.

The related compound, 2H-thiopyran-2-thione sulfine (B13751562) (TTS), has been shown to convert hydrogen sulfide (B99878) (H₂S) into other reactive sulfur species like HSOH and H₂S₂. nih.govnih.govosti.gov This highlights the potential of the thiopyran scaffold to participate in unique sulfur transfer reactions, suggesting that derivatives of tetrahydro-2H-thiopyran-2-one could also be explored for similar applications in generating or delivering specific sulfur-containing molecules.

Role in Polymer Chemistry as Monomers for Polymerization (referencing related lactones for analogous applications)

While the direct polymerization of tetrahydro-2H-thiopyran-2-one is not extensively reported, its oxygen analog, δ-valerolactone (tetrahydro-2H-pyran-2-one), is a well-known monomer for ring-opening polymerization (ROP) to produce aliphatic polyesters. acs.orgacs.orgnih.govnih.gov This established chemistry for lactones provides a strong basis for the potential of tetrahydro-2H-thiopyran-2-one to act as a monomer for the synthesis of sulfur-containing polymers.

The ROP of lactones like δ-valerolactone can be initiated by various catalysts, including organometallic compounds, to yield polyesters with controlled molecular weights and architectures. acs.orgmedchemexpress.com These polymers, such as poly(δ-valerolactone), are known for their biocompatibility and biodegradability, making them suitable for biomedical applications. nih.govnih.gov

By analogy, the ring-opening polymerization of tetrahydro-2H-thiopyran-2-one would be expected to produce poly(thioesters). These sulfur-containing polymers could exhibit unique properties compared to their polyester (B1180765) counterparts due to the presence of the sulfur atom in the polymer backbone. These properties might include different thermal stability, refractive index, and affinity for metal ions. The development of such sulfur-containing polymers could open up new possibilities in materials science, leading to novel materials with tailored properties for specific applications.

The table below compares the polymerization of δ-valerolactone and the potential polymerization of its sulfur analog.

| Monomer | Polymer | Potential Applications |

| δ-Valerolactone (Tetrahydro-2H-pyran-2-one) | Poly(δ-valerolactone) | Bioresorbable medical devices, drug delivery systems. acs.orgnih.gov |

| Tetrahydro-2H-thiopyran-2-one | Poly(5-mercaptopentanoate) | Novel materials with unique optical or metal-binding properties. |

Analytical and Spectroscopic Characterization Methodologies in 2h Thiopyran 2 One, Tetrahydro Research

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of 2H-Thiopyran-2-one, tetrahydro-, this technique has been instrumental in confirming their absolute configurations and revealing detailed conformational information. nih.gov

In a study of tricyclic δ-thiolactones derived from bisthiazolidine, X-ray diffraction data were used to establish the crystal structures of two diastereomers, (2R,5S,8S)-1a and (2R,5R,8S)-1b. nih.gov The analysis confirmed the absolute configurations of these complex molecules. nih.gov The crystal structure of one of these thiolactones revealed the presence of two independent molecules, a phenomenon attributed to conformational effects. nih.gov The five-membered rings within these molecules adopted distinct envelope and twisted conformations. nih.gov

The successful application of X-ray crystallography was also reported in the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides, where the crystal structures of compounds 3o and 3u were determined using a Bruker SMART APEX CCD system. acs.org Similarly, the structure of a 1,6-dihydro-1,2,4,5-tetrazine derivative was confirmed by single-crystal X-ray diffraction, which revealed an unsymmetrical boat conformation for the central six-membered ring. researchgate.net

These examples underscore the power of X-ray crystallography to provide unambiguous structural data, which is vital for understanding the stereochemistry and solid-state packing of molecules related to 2H-Thiopyran-2-one, tetrahydro-.

Interactive Data Table: Crystallographic Data for a Related 1,6-dihydro-1,2,4,5-tetrazine

| Parameter | Value |

| Formula | C10H10ClN5 |

| Molecular Weight | 208.65 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.948(3) |

| b (Å) | 8.833(3) |

| c (Å) | 11.420(3) |

| β (°) | 102.682(4) |

| Volume (ų) | 979.4(5) |

| Z | 4 |

| Data Source | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework of 2H-Thiopyran-2-one, tetrahydro- and its derivatives.

In the characterization of various organic molecules, including those with structures analogous to 2H-Thiopyran-2-one, tetrahydro-, ¹H and ¹³C NMR spectra are routinely recorded on spectrometers operating at frequencies such as 300, 400, and 600 MHz. acs.orgrsc.orgrsc.org Chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard, most commonly tetramethylsilane (B1202638) (TMS). acs.orgrsc.org

For instance, the ¹H NMR spectrum of 2-(phenylthio)tetrahydro-2H-pyran, a related compound, shows distinct signals for the phenyl and tetrahydropyran (B127337) protons, with specific multiplicities and coupling constants that aid in their assignment. rsc.org The corresponding ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom in the molecule. rsc.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOESY), are also employed to determine the spatial proximity of protons, which is crucial for establishing the stereochemistry of complex molecules like the δ-thiolactones mentioned earlier. nih.gov In cases where multiple diastereomers are formed, ¹H NMR analysis of the crude reaction mixture can reveal their relative abundance. nih.gov

Interactive Data Table: Representative ¹H NMR Data for a Tetrahydropyran Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH-phenyl | 7.48 | d | 7.2 | 2H |

| CH-phenyl | 7.20-7.30 | m | - | 3H |

| CH-THP | 5.21 | t | 5.2 | 1H |

| CH₂O-THP | 4.16-4.20 | m | - | 1H |

| CH₂O-THP | 3.57-3.60 | m | - | 1H |

| CH₂-THP | 2.00-2.05 | m | - | 1H |

| CH₂-THP | 1.81-1.86 | m | - | 2H |

| CH₂-THP | 1.62 | m | - | 3H |

| Data Source | rsc.org |

Interactive Data Table: Representative ¹³C NMR Data for a Tetrahydropyran Derivative

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl | 135.5 |

| Phenyl | 130.8 |

| Phenyl | 128.8 |

| Phenyl | 126.7 |

| C-O | 85.2 |

| CH₂O | 64.5 |

| CH₂ | 31.6 |

| CH₂ | 25.6 |

| CH₂ | 21.7 |

| Data Source | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a characteristic fingerprint of the compound. For 2H-Thiopyran-2-one, tetrahydro-, the key absorption band would be the carbonyl (C=O) stretching vibration of the thioester group.

The NIST Chemistry WebBook provides IR spectral data for the oxygen analog, tetrahydro-2H-pyran-2-one (δ-valerolactone). nist.gov The spectrum, measured in a carbon tetrachloride solution, shows characteristic absorption bands. nist.gov The carbonyl stretch in lactones typically appears in the region of 1735-1750 cm⁻¹.

In research involving related lactones, such as δ-valerolactone, IR spectroscopy is used to monitor reactions. For example, in the study of the ring-opening polymerization of δ-valerolactone, the IR spectra of the monomer and the resulting polyester (B1180765) would show distinct differences, particularly in the carbonyl region. researchgate.net

The IR spectra of various tetrahydropyran derivatives, which share the same six-membered ring system as 2H-Thiopyran-2-one, tetrahydro-, have also been reported, providing a basis for comparison. nih.govnist.govnist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Tetrahydro-2H-pyran-2-one

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch | 2850-3000 | Aliphatic C-H bonds |

| C=O stretch | ~1735 | Carbonyl of the lactone |

| C-O stretch | 1000-1300 | C-O single bond |

| Data Source | nist.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In the context of 2H-Thiopyran-2-one, tetrahydro-, MS would provide its exact molecular weight and characteristic fragment ions.

The NIST Chemistry WebBook lists the molecular weight of the oxygen analog, 2H-Pyran-2-one, tetrahydro-, as 100.1158 g/mol . nist.gov For 2H-Thiopyran-2-one, tetrahydro-, the predicted monoisotopic mass is 116.02959 Da. uni.lu

High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecular ion and its fragments with high accuracy. acs.org This is particularly useful for confirming the identity of newly synthesized compounds. For example, in the study of a tetrahydro-2H-pyran-2-yl stearate, HRMS (ESI-TOF) was used to find the [M + Na]⁺ ion at m/z 391.3176, which was in close agreement with the calculated value of 391.3182. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. libretexts.org The molecular ion, formed by electron ionization, can undergo a series of fragmentations, resulting in daughter ions. libretexts.org The most abundant fragment is known as the base peak. libretexts.org The analysis of these fragmentation patterns can help in the structural elucidation of unknown compounds. nih.gov For instance, the mass spectrum of δ-dodecalactone, a related lactone, shows a characteristic fragmentation pattern that can be used for its identification. nist.gov

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for 2H-Thiopyran-2-one, tetrahydro-

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 117.03687 | 119.9 |

| [M+Na]⁺ | 139.01881 | 126.4 |

| [M-H]⁻ | 115.02231 | 123.4 |

| [M+NH₄]⁺ | 134.06341 | 142.8 |

| [M+K]⁺ | 154.99275 | 125.3 |

| [M+H-H₂O]⁺ | 99.026850 | 115.1 |

| [M+HCOO]⁻ | 161.02779 | 136.6 |

| [M+CH₃COO]⁻ | 175.04344 | 165.4 |

| Data Source | uni.lu |

Q & A

Basic: What are the common synthetic routes for tetrahydro-2H-thiopyran-2-one?

Answer:

Tetrahydro-2H-thiopyran-2-one derivatives are typically synthesized via cyclization or multicomponent reactions. For example:

- One-pot synthesis : A four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can yield 3,4-dihydropyridin-2-ones or pyran derivatives, depending on reaction conditions .

- Addition-cyclization : Using α,β-unsaturated cyanoesters and 1,3-cyclohexanedione in the presence of sodium ethoxide catalyst, refluxed in ethanol, produces functionalized tetrahydro-4H-thiopyrans .

- Thio-Michael addition : Reactions with tetrahydrothiopyran-4-one and carbanions generate complex heterocycles like isothiochromenes .

Advanced: How can reaction conditions be optimized for high-yield synthesis of tetrahydro-2H-thiopyran-2-one derivatives?

Answer:

Optimization involves:

- Catalyst selection : Sodium ethoxide (5% in ethanol) promotes efficient cyclization, while Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in thio-Michael additions .

- Solvent effects : Anhydrous ethanol or THF improves reaction homogeneity and reduces side reactions .

- Temperature control : Reflux conditions (e.g., 8–10 hours at 78°C) ensure complete conversion, monitored via TLC .

- Workup protocols : Neutralization with dilute HCl and recrystallization from absolute alcohol yields pure products .

Basic: Which spectroscopic methods are most effective for characterizing tetrahydro-2H-thiopyran-2-one?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify ring protons (δ 1.5–2.5 ppm for methylene groups) and carbonyl carbons (δ 170–180 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 116.18 g/mol for C₅H₈OS) and fragmentation patterns .

- FT-IR : Strong C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) validate the thiopyranone core .

Advanced: How to resolve discrepancies in NMR data when analyzing substituted derivatives?

Answer:

Discrepancies often arise from:

- Tautomerism : Keto-enol equilibria in substituted derivatives can shift proton chemical shifts. Use deuterated DMSO to stabilize tautomers .

- Solvent effects : Polar solvents (e.g., CDCl₃ vs. D₂O) alter splitting patterns; compare spectra across solvents .

- Dynamic processes : Ring puckering or hindered rotation may broaden signals. Variable-temperature NMR can resolve this .

Safety: What are critical safety considerations when handling tetrahydro-2H-thiopyran-2-one?

Answer:

- Eye protection : Use face shields and goggles (EN 166/NIOSH standards) due to severe eye irritation (GHS Category 1) .

- Ventilation : Fume hoods are mandatory to avoid inhalation of vapors .

- Spill management : Absorb with inert material (e.g., sand) and dispose via licensed hazardous waste facilities .

- Storage : Keep in locked, cool, dry areas away from oxidizers .

Advanced: How do substituents affect the stability of tetrahydro-2H-thiopyran-2-one derivatives?

Answer:

- Electron-withdrawing groups (e.g., nitro, carbonyl): Increase ring strain, reducing thermal stability. Store at ≤4°C .

- Alkyl substituents (e.g., methyl): Enhance hydrophobicity but may promote dimerization under acidic conditions .

- Sulfur oxidation : Exposure to air oxidizes thioether to sulfoxide derivatives; use argon blankets for long-term storage .

Biological: What in vitro assays evaluate the bioactivity of tetrahydro-2H-thiopyran-2-one derivatives?

Answer:

- Anti-inflammatory assays : Measure COX-2 inhibition using ELISA kits .

- Antimicrobial screens : Perform MIC tests against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Computational: How can DFT studies predict the reactivity of tetrahydro-2H-thiopyran-2-one?

Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Transition state modeling : Identify energy barriers for cyclization steps using Gaussian or ORCA software .

- Solvent effects : Apply PCM models to simulate reaction kinetics in ethanol or DMF .

Mechanism: What drives the cyclization of α,β-unsaturated esters into thiopyrans?

Answer:

- Concerted [4+2] cycloaddition : Electron-deficient dienophiles (e.g., maleimides) react with thiopyranone enolates .

- Base-mediated deprotonation : Sodium ethoxide abstracts α-hydrogens, triggering ring closure via enolate intermediates .

- Thio-Michael addition : Thiolate anions attack α,β-unsaturated carbonyls, followed by intramolecular cyclization .

Data Analysis: How to address contradictions in catalytic efficiency across studies?

Answer:

- Control experiments : Replicate reactions with identical catalysts (e.g., NaOEt vs. KOtBu) to isolate solvent/base effects .

- Kinetic profiling : Use in situ FT-IR or HPLC to compare reaction rates under varying conditions .

- Statistical analysis : Apply ANOVA to assess significance of yield differences across catalyst batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.